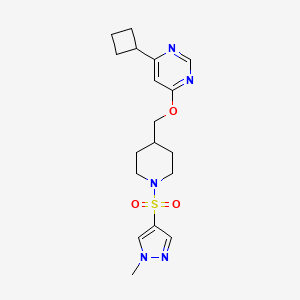

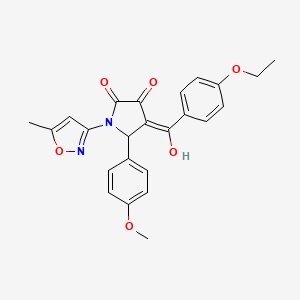

2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography. The crystal structure of a similar compound, “2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile”, has been determined from single crystal X-ray diffraction data .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a compound closely related to the subject molecule, has been synthesized by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This process examined the reactivity of the compound with various reagents and reported its antimicrobial activity (Elkholy & Morsy, 2006).

Antifungal Properties

A series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, including analogues of the specified molecule, have been synthesized and evaluated for their antifungal properties. This study provides insights into the relationship between the variation of functional groups in these compounds and their biological activities (Gholap et al., 2007).

Anti-inflammatory Activity

Research on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles has included docking studies into the catalytic site of p38 mitogen-activated protein kinase (MAPK) for potential anti-inflammatory lead compounds. One derivative showed significant binding energy and the compounds were evaluated for in vivo anti-inflammatory activity, showing promise as prostaglandin inhibitors (Abd El-Salam et al., 2009).

Corrosion Inhibition

A computational study on the corrosion inhibition performance of novel quinoline derivatives, including compounds structurally similar to the one , has been conducted. This study used quantum chemical and molecular dynamics simulation approaches to investigate their adsorption and corrosion inhibition properties on iron, demonstrating the potential of these compounds in material science applications (Erdoğan et al., 2017).

Synthesis in Ionic Liquid

The synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in a basic ionic liquid has been explored, highlighting a one-pot reaction with good to excellent yields. This method demonstrates the versatility of the compound in different synthesis environments (Wan et al., 2011).

Electrochemical and Surface Studies

Quinoline derivatives, including those similar to the query compound, have been analyzed for their corrosion mitigation effects on mild steel in acidic medium using various techniques like electrochemical impedance spectroscopy and potentiodynamic polarizations. The study provides insights into the adsorption behavior and inhibition mechanisms of these compounds (Singh et al., 2016).

Spectrofluorometric Studies

The compound 2-amino-4-(3, 4, 5-tri methoxyphenyl)-9-methoxy-5,6 dihydrobenzo[f]isoquinoline-1-carbonitrile (AMQC), related to the specified chemical, has been synthesized and studied for its spectrofluorometric properties. The study investigated various parameters like fluorescence polarity, electronic absorption, and non-linear optical properties, indicating its potential in analytical applications (Afzal et al., 2016).

Direcciones Futuras

The future directions for research on “2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Propiedades

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-21-12-8-6-11(7-9-12)16-13-4-2-3-5-15(13)20-17(19)14(16)10-18/h6-9H,2-5H2,1H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUOESJNRVSXRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)

![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)

![N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2426040.png)

![7-Fluoro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426041.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2426047.png)

![2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide](/img/structure/B2426048.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2426050.png)